1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea
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Overview
Description
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea is a synthetic organic compound that features a benzothiophene moiety, a hydroxypropyl group, and a methoxyethyl urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Urea Formation: The final step involves the reaction of the hydroxypropyl benzothiophene derivative with 2-methoxyethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea can undergo various types of chemical reactions:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea group to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to the presence of the benzothiophene moiety, which is known for its pharmacological properties.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes due to its unique structure.
Mechanism of Action
The mechanism of action of 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety can interact with biological macromolecules through π-π stacking interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
1-benzothiophene-2-yl derivatives: These compounds share the benzothiophene core and exhibit similar chemical properties.
Hydroxypropyl derivatives: Compounds with hydroxypropyl groups can undergo similar chemical reactions.
Methoxyethyl urea derivatives: These compounds share the urea functionality and can be used in similar applications.
Uniqueness
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea is unique due to the combination of the benzothiophene moiety, hydroxypropyl group, and methoxyethyl urea group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(19,10-17-14(18)16-7-8-20-2)13-9-11-5-3-4-6-12(11)21-13/h3-6,9,19H,7-8,10H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHKPHVCNPXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCOC)(C1=CC2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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